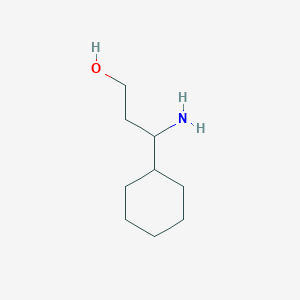

3-Amino-3-cyclohexyl-propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIZXNMNKIITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588718 | |

| Record name | 3-Amino-3-cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109647-95-2 | |

| Record name | 3-Amino-3-cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-cyclohexylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-cyclohexyl-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 3-Amino-3-cyclohexyl-propan-1-ol and its hydrochloride salt. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines reported calculated values with established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by offering a structured compilation of existing data and outlining methodologies for its experimental verification.

Introduction

This compound is a primary amino alcohol containing a cyclohexyl moiety. The presence of both a basic amino group and a polar hydroxyl group suggests its potential utility as a building block in medicinal chemistry and materials science. Understanding its physicochemical properties, such as acidity, lipophilicity, and solubility, is fundamental for predicting its behavior in biological systems and for designing novel molecules with desired pharmacological profiles. This guide summarizes the available data for the free base and its common hydrochloride salt.

Chemical Identity

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 109647-95-2 | 1173031-67-8[1][2] |

| Molecular Formula | C₉H₁₉NO[3][4] | C₉H₂₀ClNO[2] |

| Molecular Weight | 157.25 g/mol [3][4] | 193.71 g/mol |

| Canonical SMILES | C1CCC(CC1)C(CCO)N | C1CCC(CC1)C(CCO)N.Cl |

| InChI | InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 | InChI=1S/C9H19NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H |

| Physical Form | Not specified | Solid |

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is critical to note that much of the available data is calculated or predicted and awaits experimental verification.

| Property | Value | Source/Method |

| Melting Point | Data not available | - |

| Boiling Point | 282.7 °C at 760 mmHg | Calculated[4] |

| Density | 0.984 g/cm³ | Calculated[4] |

| Refractive Index | 1.495 | Calculated[4] |

| Flash Point | 124.7 °C | Calculated[4] |

| pKa | Data not available | - |

| logP | 1.97670 | Calculated[4] |

| 1.4 | Calculated (XLogP3-AA)[4] | |

| 1.9 | Calculated[5] | |

| Solubility | Data not available | - |

Experimental Protocols

Given the scarcity of experimental data for this compound, this section provides detailed, generalized protocols for determining its key physicochemical properties. These methods represent standard practices in the pharmaceutical and chemical industries.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of β-amino alcohols. A common approach involves the reduction of a corresponding β-amino acid or its ester derivative.

Caption: Proposed synthetic pathway for this compound.

Methodology:

-

Synthesis of 3-Amino-3-cyclohexylpropanoic acid: Cyclohexanecarboxaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux.

-

Esterification: The resulting β-amino acid is esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Reduction: The ethyl ester is then reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of the molecule at different pH values.

Methodology:

-

A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

Methodology:

-

n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (e.g., water).

-

A known volume of this solution is mixed with a known volume of the other phase in a flask.

-

The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water (or a buffer of a specific pH) in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

This concentration represents the equilibrium solubility of the compound under the specified conditions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This compound is a compound with potential applications in various fields of chemistry. This technical guide has consolidated the currently available, albeit limited, physicochemical information for this molecule and its hydrochloride salt. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to fully characterize this compound. The generation of robust experimental data for properties such as melting point, pKa, logP, and solubility is crucial for enabling its effective use in drug discovery and other scientific endeavors.

Disclaimer: The information provided in this document is for research and informational purposes only. The calculated values are estimations and should be confirmed by experimental validation. The experimental protocols are generalized and may require optimization for this specific compound. Always follow appropriate laboratory safety procedures.

References

Technical Guide: 3-Amino-3-cyclohexyl-propan-1-ol

CAS Number: 109647-95-2 Molecular Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol

This document provides a comprehensive technical overview of 3-Amino-3-cyclohexyl-propan-1-ol, including its chemical and physical properties, and safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as rac-3-Amino-3-cyclohexyl-propanol, is a cycloaliphatic amino alcohol. Its hydrochloride salt is registered under CAS number 1173031-67-8.[1] The quantitative properties of the free base are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 109647-95-2 | [2][3] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [2][3] |

| Density | 0.984 g/cm³ | [2] |

| Boiling Point | 282.7 °C at 760 mmHg | [2] |

| Flash Point | 124.7 °C | [2] |

| Refractive Index | 1.495 | [2] |

| LogP | 1.97670 | [2] |

Table 1: Physicochemical Properties of this compound

The hydrochloride salt of this compound has a molecular formula of C₉H₂₀ClNO and a molecular weight of 193.71 g/mol .[1]

Synthesis and Purification

Purification of amino alcohols is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the polarity of the compound and its impurities. Common solvents for recrystallization of amino alcohols include ethanol, isopropanol, or mixtures of polar and non-polar solvents.

Spectral Data

Experimentally obtained and fully assigned spectral data for this compound are not widely published. However, predicted ¹H NMR and ¹³C NMR spectra are available from some chemical suppliers. For structurally similar compounds, such as 3-aminopropanol, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the protons on the carbon atoms adjacent to the amino and hydroxyl groups. The mass spectrum of related compounds often shows fragmentation patterns corresponding to the loss of water, the amino group, or cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or the mechanism of action of this compound. While some related amino alcohol structures are known to have pharmacological properties, no specific signaling pathways have been elucidated for this particular compound. Therefore, a diagram of a signaling pathway cannot be provided at this time.

Safety Information

The hydrochloride salt of this compound is classified as a warning-level hazard. It is harmful if swallowed and causes serious eye irritation. Standard safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be followed when handling this compound.

Logical Relationships in Chemical Synthesis

While a specific experimental workflow for the synthesis of this compound is not available, a generalized logical workflow for the synthesis of a β-amino alcohol from a corresponding ketone can be conceptualized.

Figure 1: A generalized logical workflow for the synthesis of a β-amino alcohol.

This diagram illustrates a potential synthetic route, highlighting the key chemical transformations and stages involved in producing the target compound from a hypothetical starting material.

References

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol

This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexyl-propan-1-ol, a substituted amino alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its chemical properties, synthesis, and potential applications. Due to the limited publicly available data on this specific molecule, this guide also incorporates representative information from the broader class of β-amino alcohols to provide a relevant contextual framework.

Chemical and Physical Properties

This compound, with the CAS number 109647-95-2, is a chiral organic compound containing both an amine and a primary alcohol functional group. The presence of a cyclohexyl group introduces steric bulk, which can be influential in its chemical reactivity and potential biological interactions. Quantitative data for this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [1][2] |

| Molecular Weight | 157.25 g/mol | [1][2] |

| Molecular Weight (HCl salt) | 193.71 g/mol | [3][4][5] |

| CAS Number | 109647-95-2 | [1][2] |

| Density | 0.984 g/cm³ | [2] |

| Boiling Point | 282.7 °C at 760 mmHg | [2] |

| Flash Point | 124.7 °C | [2] |

| Refractive Index | 1.495 | [2] |

Synthesis of β-Amino Alcohols: A Representative Workflow

The general workflow for this synthetic strategy is depicted in the following diagram:

Caption: General workflow for the synthesis of a β-amino alcohol via epoxide ring-opening.

Representative Experimental Protocol: Synthesis of a Structurally Related Amino Alcohol

To provide a practical example, the following is a representative protocol adapted from the synthesis of a structurally similar compound. This procedure illustrates the key steps and considerations for the synthesis of cyclohexyl-containing amino alcohols.

Reaction: Synthesis of a β-amino alcohol via reductive amination.

Materials:

-

Cyclohexyl-containing ketone or aldehyde precursor

-

Ammonium acetate or other ammonia source

-

Sodium cyanoborohydride or other reducing agent

-

Methanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Reaction Setup: A solution of the cyclohexyl-containing carbonyl compound (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Ammonium acetate (10 eq) is added to the solution, followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.

-

Salt Formation (Optional): For the formation of the hydrochloride salt, the purified amino alcohol is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, the class of chiral β-amino alcohols is of significant interest in several areas of chemical and pharmaceutical research:

-

Chiral Auxiliaries and Ligands: The stereogenic centers and the presence of both a Lewis basic nitrogen and a coordinating hydroxyl group make chiral amino alcohols valuable as auxiliaries and ligands in asymmetric synthesis. They can be used to induce stereoselectivity in a variety of chemical transformations.

-

Pharmaceutical Intermediates: The 1,2-amino alcohol motif is a common structural feature in a wide range of biologically active molecules and pharmaceuticals. As such, compounds like this compound can serve as key building blocks in the synthesis of more complex drug candidates.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity or the signaling pathways modulated by this compound. Further research would be required to elucidate any potential pharmacological effects of this compound.

Conclusion

This compound is a chiral amino alcohol with potential applications as a synthetic intermediate in chemical and pharmaceutical research. While specific experimental and biological data for this molecule are scarce, this guide provides a framework for understanding its properties and synthesis based on the well-established chemistry of β-amino alcohols. Further investigation into the synthetic utility and biological activity of this compound is warranted to fully explore its potential.

References

In-Depth Technical Guide: Structure Elucidation of 3-Amino-3-cyclohexyl-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of 3-Amino-3-cyclohexyl-propan-1-ol. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide combines available information with established principles of organic chemistry and spectroscopy to present a thorough elucidation of its structure. The document includes predicted physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and a discussion of potential biological activities based on structurally related compounds. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Chemical Structure and Properties

This compound is a primary amino alcohol featuring a cyclohexyl group attached to the carbon atom bearing the amino group. The hydrochloride salt is the more common commercially available form.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties for this compound and its hydrochloride salt.

| Property | This compound | This compound HCl | Reference |

| Molecular Formula | C₉H₁₉NO | C₉H₂₀ClNO | [1][2] |

| Molecular Weight | 157.26 g/mol | 193.71 g/mol | [1][3] |

| Appearance | Solid | ||

| SMILES | NC(CCO)C1CCCCC1 | NC(CCO)C1CCCCC1.Cl | |

| InChI Key | HRMBTTZDDNANKX-UHFFFAOYSA-N | HRMBTTZDDNANKX-UHFFFAOYSA-N |

Experimental Protocols

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound hydrochloride.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 3-Cyclohexyl-3-oxopropanoate A solution of ethyl cyclohexanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF at -78 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of ethyl acetate (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-Amino-3-cyclohexylpropanoate The obtained β-keto ester (1 equivalent) is dissolved in methanol, and ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-amino ester.

Step 3: Reduction to this compound The crude ethyl 3-amino-3-cyclohexylpropanoate is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound as a crude oil, which can be purified by distillation or chromatography.

Step 4: Formation of the Hydrochloride Salt The purified this compound is dissolved in diethyl ether, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~3.00 | m | 1H | -CH(NH₂)- |

| ~1.90 - 1.00 | m | 13H | Cyclohexyl-H and -CH₂-CH₂OH |

| ~1.50 | br s | 3H | -NH₂ and -OH |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~60.0 | -CH₂-OH |

| ~55.0 | -CH(NH₂) |

| ~43.0 | Cyclohexyl-CH |

| ~38.0 | -CH₂-CH₂OH |

| ~29.0, 26.0, 25.5 | Cyclohexyl-CH₂ |

Predicted IR Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 2920, 2850 | Strong | C-H stretching (cyclohexyl) |

| 1600-1500 | Medium | N-H bending |

| 1050 | Strong | C-O stretching |

Predicted Mass Spectrometry Data (EI):

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 140 | [M - NH₃]⁺ |

| 126 | [M - CH₂OH]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the β-amino alcohol scaffold is present in numerous biologically active compounds. Derivatives of β-amino alcohols have shown a wide range of pharmacological activities, including anticancer and effects on the central nervous system.[4][5]

For illustrative purposes, a potential signaling pathway that could be modulated by a bioactive β-amino alcohol derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Some small molecule inhibitors targeting this pathway possess structural similarities to the title compound.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a bioactive derivative of this compound.

Disclaimer: The biological activity and the signaling pathway presented are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to determine the actual biological effects of this compound.

Conclusion

This technical guide provides a detailed structural elucidation of this compound based on available data and chemical principles. While experimental data for this specific molecule is sparse, the provided information on its properties, a plausible synthetic route, and predicted spectroscopic data serves as a valuable resource for researchers. The discussion on potential biological activities highlights the therapeutic potential of this class of compounds and suggests avenues for future investigation. Further research is warranted to experimentally verify the synthesis, characterize the compound thoroughly, and explore its pharmacological profile.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride salt (CAS No: 1173031-67-8). Due to the limited availability of specific experimental data for this compound, this document combines reported physicochemical and safety data with generalized experimental protocols and a discussion of potential biological activities based on the broader class of amino alcohol derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

The available data for this compound hydrochloride is primarily sourced from chemical suppliers. A summary of these properties is presented in the tables below. It is important to note that much of this information is calculated or predicted and may not be derived from experimental validation.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1173031-67-8 | Multiple Sources |

| Molecular Formula | C₉H₂₀ClNO | ChemBK[1] |

| Molar Mass | 193.71 g/mol | Multiple Sources[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Condition | Room Temperature | ChemBK[1] |

Table 2: Safety and Hazard Information

| Category | Information | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | Sigma-Aldrich[2] |

| Signal Word | Warning | Sigma-Aldrich[2] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | Sigma-Aldrich[2] |

| Precautionary Statements | P280, P301+P312+P330, P305+P351+P338, P337+P313 | Sigma-Aldrich[2] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2) | Sigma-Aldrich[2] |

| Storage Class Code | 11 (Combustible Solids) | Sigma-Aldrich[2] |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound hydrochloride is not available, the broader class of amino alcohol derivatives has been investigated for various pharmacological activities. Notably, some β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response.

The TLR4 signaling pathway is a critical component of the innate immune system. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by damage-associated molecular patterns (DAMPs) released from injured cells, triggers a cascade of events leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases.

A plausible, yet hypothetical, mechanism of action for this compound hydrochloride, based on the activity of related compounds, could involve the inhibition of the TLR4 signaling cascade. This could occur through the disruption of the interaction between TLR4 and its co-receptor MD-2, or by interfering with downstream signaling proteins.

Experimental Protocols

Due to the absence of specific published experimental methods for this compound hydrochloride, the following sections describe generalized protocols that are commonly used for the synthesis and characterization of similar amino alcohol compounds.

General Synthesis of this compound

A common route for the synthesis of 3-amino alcohols involves the reduction of a corresponding β-amino ketone or β-nitro alcohol. A plausible synthetic workflow is outlined below.

Methodology:

-

Henry Reaction: Cyclohexanecarboxaldehyde is reacted with nitroethane in the presence of a base (e.g., sodium hydroxide or triethylamine) to yield 1-cyclohexyl-2-nitropropan-1-ol. The reaction is typically carried out in a suitable solvent like methanol or ethanol at room temperature.

-

Reduction: The resulting nitro alcohol is then reduced. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a chemical reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.

-

Hydrochloride Salt Formation: The purified free base of this compound is dissolved in a dry, non-polar solvent (e.g., diethyl ether), and a solution of hydrogen chloride in the same or a similar solvent is added dropwise. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The spectrum is recorded on a 300 or 400 MHz spectrometer. Expected signals would include those for the cyclohexyl protons, the methine proton adjacent to the amino and cyclohexyl groups, the methylene protons of the propanol backbone, and the hydroxyl and ammonium protons (which may be broad or exchange with the solvent).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained from a more concentrated sample in a suitable deuterated solvent. The spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch of the ammonium salt (broad, ~3000-2800 cm⁻¹), C-H stretches (~2930 and 2850 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to confirm the molecular weight of the free base. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 158.2.

Conclusion

This compound hydrochloride is a chemical entity with limited publicly available experimental data. Based on its structure and the known activities of related amino alcohol derivatives, it holds potential for further investigation, particularly in the context of inflammatory diseases through the modulation of pathways such as TLR4 signaling. The generalized experimental protocols provided herein offer a starting point for the synthesis and characterization of this and similar compounds. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this molecule.

References

An In-depth Technical Guide to the Chirality of 3-Amino-3-cyclohexylpropan-1-ol and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 3-Amino-3-cyclohexylpropan-1-ol, with a primary focus on its more systematically named isomer, 2-Amino-3-cyclohexylpropan-1-ol. This chiral amino alcohol serves as a valuable building block in asymmetric synthesis, notably in the development of therapeutic agents. This document details its structural features, physicochemical properties of its enantiomers, experimental protocols for its preparation, and its relevance in drug discovery, particularly as a precursor to renin inhibitors.

Introduction to the Chirality of 2-Amino-3-cyclohexylpropan-1-ol

2-Amino-3-cyclohexylpropan-1-ol, also known as 3-cyclohexylalaninol, is a chiral molecule possessing a single stereocenter at the carbon atom (C2) bearing the amino group. This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, a fundamental principle in pharmacology and drug design. The distinct three-dimensional structures of the enantiomers can lead to significant differences in their biological activity, metabolic profiles, and toxicity.

The (S)-enantiomer, in particular, is utilized as a key intermediate in the synthesis of various chiral compounds, including renin inhibitors, which are a class of antihypertensive drugs.[1][2] The efficacy of such drugs often relies on the specific stereochemistry of their components to ensure precise binding to their biological targets.

Physicochemical and Stereochemical Properties

The enantiomers of 2-Amino-3-cyclohexylpropan-1-ol exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

Table 1: Physicochemical and Stereochemical Data for 2-Amino-3-cyclohexylpropan-1-ol and its Enantiomers

| Property | Racemic 2-Amino-3-cyclohexylpropan-1-ol | (S)-(+)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride | (R)-(-)-2-Amino-3-cyclohexylpropan-1-ol |

| Synonyms | (±)-3-Cyclohexylalaninol | 3-Cyclohexyl-L-alaninol hydrochloride | D-Cyclohexylalaninol |

| CAS Number | 103808-94-2[3] | 117160-99-3 | 205445-49-4 |

| Molecular Formula | C₉H₁₉NO[3] | C₉H₁₉NO · HCl | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol [3] | 193.71 g/mol | 157.25 g/mol |

| Boiling Point | 282.7 °C at 760 mmHg | Not available | 289 °C |

| Density | 0.984 g/cm³ | Not available | 0.970 g/cm³ |

| Specific Rotation | 0° (racemic mixture) | [α]20/D +2.6° (c=1 in methanol) | [α]20/D -2.6° (c=1 in methanol) (inferred) |

| Melting Point | Not available | 230 °C (decomposes) | Not available |

Note: The specific rotation for the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Experimental Protocols

The preparation of enantiomerically pure 2-Amino-3-cyclohexylpropan-1-ol can be achieved through two primary strategies: enantioselective synthesis from a chiral precursor or resolution of a racemic mixture. A common and effective method for the former is the reduction of the corresponding enantiomer of the amino acid, cyclohexylalanine.

Enantioselective Synthesis via Reduction of L-Cyclohexylalanine (Analogous Procedure)

Materials:

-

N-Boc-L-cyclohexylalanine (or another suitable N-protected derivative)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl chloroformate or isobutyl chloroformate

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Sodium borohydride (NaBH₄)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Activation of the Carboxylic Acid: Dissolve N-Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1 equivalent) to the solution, followed by the dropwise addition of ethyl chloroformate (1 equivalent).

-

Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, dissolve sodium borohydride (2-3 equivalents) in water and cool the solution to 0 °C.

-

Add the solution of sodium borohydride to the mixed anhydride solution in one portion.

-

Stir the reaction mixture for 30 minutes, allowing it to warm to room temperature.

-

Work-up: Carefully quench the reaction by the dropwise addition of 1N HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-L-cyclohexylalaninol can be purified by flash chromatography on silica gel.

-

Deprotection (if required): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the final (S)-2-Amino-3-cyclohexylpropan-1-ol.

Chiral Resolution via Diastereomeric Salt Formation

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-Amino-3-cyclohexylpropan-1-ol. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Common Chiral Resolving Agents for Amines:

-

(+)-Tartaric acid or (-)-Tartaric acid

-

(+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Dibenzoyl-L-tartaric acid

-

(+)-Mandelic acid or (-)-Mandelic acid

General Procedure:

-

Dissolve the racemic 2-Amino-3-cyclohexylpropan-1-ol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in the same solvent, heating gently if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

-

Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be determined by converting a small sample back to the free amine and analyzing it by chiral HPLC or by measuring its specific rotation.

-

The resolved amine is liberated from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

Biological Relevance and Application in Drug Discovery

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. The two enantiomers of a chiral drug can exhibit markedly different interactions with chiral biological targets such as enzymes and receptors, leading to different pharmacological and toxicological profiles.

2-Amino-3-cyclohexylpropan-1-ol, particularly the (S)-enantiomer, is a valuable building block for the synthesis of renin inhibitors.[1][2] Renin is an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS) and Renin Inhibition

The RAAS pathway is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II causes blood vessels to narrow and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure.

Direct renin inhibitors act at the first and rate-limiting step of this cascade by binding to the active site of renin and preventing it from acting on angiotensinogen.[1] This blockade leads to a reduction in the levels of both angiotensin I and angiotensin II, resulting in vasodilation and a decrease in blood pressure. The stereochemistry of the inhibitor molecule is paramount for achieving high-affinity binding to the chiral active site of the renin enzyme.

Visualizations

Molecular Chirality

Caption: 2D representation of the (S) and (R) enantiomers of 2-Amino-3-cyclohexylpropan-1-ol.

General Workflow for Chiral Resolution

Caption: Generalized workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Caption: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for renin inhibitors.

References

Spectroscopic and Synthetic Profile of 3-Amino-3-cyclohexyl-propan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available data for 3-Amino-3-cyclohexyl-propan-1-ol, a novel amino alcohol with potential applications in pharmaceutical and materials science. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this document presents a combination of predicted data and generalized experimental protocols. These protocols are based on standard organic chemistry methodologies and are intended to serve as a practical framework for synthesis and analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | Guidechem[1] |

| Molecular Weight | 157.25 g/mol | Guidechem[1] |

| CAS Number | 109647-95-2 | Guidechem[1] |

| Boiling Point | 282.7°C at 760 mmHg (Predicted) | Guidechem[1] |

| Density | 0.984 g/cm³ (Predicted) | Guidechem[1] |

| Refractive Index | 1.495 (Predicted) | Guidechem[1] |

| Flash Point | 124.7°C (Predicted) | Guidechem[1] |

Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | (Predicted values not available in search results) |

| ¹³C NMR | (Predicted values not available in search results) |

Note: Predicted spectral data should be used as a preliminary guide and must be confirmed by experimental analysis.

Hypothetical Synthesis and Characterization Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic characterization of this compound. This represents a generalized approach that can be adapted by researchers.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis: Two-Step approach from Cyclohexanecarboxaldehyde

-

Step 1: Nitroaldol (Henry) Reaction. To a solution of cyclohexanecarboxaldehyde and nitromethane in a suitable solvent (e.g., isopropanol), a base catalyst (e.g., sodium hydroxide or an amine base) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a weak acid and the product, 1-cyclohexyl-2-nitroethanol, is extracted using an organic solvent. The solvent is removed under reduced pressure.

-

Step 2: Reduction of the Nitro Alcohol. The crude 1-cyclohexyl-2-nitroethanol is dissolved in a suitable solvent (e.g., ethanol or methanol). A reducing agent, such as lithium aluminum hydride (LAH) in a suitable solvent like THF, or catalytic hydrogenation (e.g., H₂, Pd/C), is used to reduce the nitro group to a primary amine and the alcohol remains. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched, and the product is worked up to isolate the crude this compound.

-

Purification. The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

¹H NMR: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: A ¹³C NMR spectrum is recorded on the same sample solution. Chemical shifts are reported in ppm.

-

-

Mass Spectrometry (MS).

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy.

-

An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Concluding Remarks for the Researcher

While experimental spectroscopic data for this compound is not widely published, the provided hypothetical framework for its synthesis and characterization offers a solid starting point for researchers. The synthesis of related amino alcohols is documented in the chemical literature, providing a basis for the development of a robust synthetic route. It is imperative that any experimental work is preceded by a thorough literature search for analogous reactions and a comprehensive safety assessment. The confirmation of the structure and purity of the synthesized compound through rigorous spectroscopic analysis is a critical step for any subsequent research and development activities.

References

Navigating the Synthesis and Application of 3-Amino-3-cyclohexyl-propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexyl-propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and materials science. This document details its commercial availability, physicochemical properties, and safety information. In the absence of a publicly available, step-by-step synthesis protocol, this guide proposes a viable synthetic route based on established chemical principles and analogous reactions found in the literature. Furthermore, it explores the compound's potential utility as a building block in drug discovery workflows.

Core Compound Properties and Commercial Availability

This compound is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a propyl chain, with a cyclohexyl group attached to the chiral center. It is commercially available primarily as its hydrochloride salt, which enhances its stability and handling properties.

Table 1: Physicochemical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 109647-95-2[1][2][3][4][5] | 1173031-67-8[6] |

| Molecular Formula | C₉H₁₉NO[1][3][4] | C₉H₂₀ClNO[6] |

| Molecular Weight | 157.25 g/mol [3][4] | 193.71 g/mol [6][7] |

| Form | Not specified (likely liquid or low-melting solid) | Solid |

| Storage Temperature | 2-8°C, inert atmosphere, dark place[2] | Room Temperature[6] |

Table 2: Commercial Suppliers

| Supplier | Product Form | CAS Number | Notes |

| Sigma-Aldrich | Hydrochloride | 1173031-67-8 | For early discovery research; analytical data not collected by supplier.[7] |

| Fluorochem | Free Base | 109647-95-2 | Available in various quantities.[1] |

| BLD Pharm | Free Base | 109647-95-2 | Research use only.[2] |

| United States Biological | Free Base | 109647-95-2 | Highly purified grade.[4] |

| SynQuest Laboratories | Free Base | 109647-95-2 | |

| Pharmaffiliates | Free Base | 109647-95-2 | |

| Amaybio | Hydrochloride | 1173031-67-8 | Purity ≥95%.[8] |

| ChemBK | Hydrochloride | 1173031-67-8 |

Proposed Synthesis Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Cyclohexanecarbonyl chloride

-

Methodology: To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Cyclohexanecarbonyl azide

-

Methodology: Dissolve the crude cyclohexanecarbonyl chloride (1.0 eq) in acetone. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir the mixture vigorously for 1-2 hours at 0 °C. After the reaction is complete (monitored by TLC or IR spectroscopy), extract the product with a non-polar solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and shock.

Step 3: Curtius Rearrangement to Cyclohexyl isocyanate

-

Methodology: The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[9][10][11][12][13] Dissolve the crude cyclohexanecarbonyl azide in an inert, high-boiling solvent such as toluene. Heat the solution to 80-100 °C until the evolution of nitrogen gas ceases. This reaction typically proceeds to completion within 1-3 hours. The resulting cyclohexyl isocyanate solution can be used directly in the next step.

Step 4: Formation of Ethyl N-cyclohexylcarbamate

-

Methodology: Cool the toluene solution containing cyclohexyl isocyanate to room temperature. Add anhydrous ethanol (2.0 eq) and continue stirring for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum. After completion, remove the toluene under reduced pressure to yield the crude ethyl N-cyclohexylcarbamate.

Step 5: Acylation to N-Cyclohexyl-3-hydroxypropanamide

-

Methodology: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of ethyl N-cyclohexylcarbamate (1.0 eq) and ethyl 3-hydroxypropanoate (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 6: Reduction to this compound

-

Methodology: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-cyclohexyl-3-hydroxypropanamide (1.0 eq) in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Potential Applications in Drug Discovery

Amino alcohols are valuable chiral building blocks in drug discovery, serving as scaffolds for the synthesis of diverse compound libraries. The presence of both a nucleophilic amine and a hydroxyl group allows for selective functionalization to generate a variety of molecular architectures.

Workflow for Fragment-Based Lead Discovery

This compound can be utilized as a starting point in a fragment-based lead discovery (FBLD) campaign. The workflow would involve the initial synthesis of a small library of diverse fragments, followed by screening against a biological target and subsequent optimization of the hits.

Caption: A potential workflow for utilizing this compound in FBLD.

Safety Information

The hydrochloride salt of this compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) from their supplier before handling.

Table 3: GHS Hazard Information for this compound hydrochloride

| Hazard | Description |

| Pictogram | GHS07 (Exclamation mark)[7] |

| Signal Word | Warning[7] |

| Hazard Statements | H302: Harmful if swallowed.[7] H319: Causes serious eye irritation.[7] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P337 + P313: If eye irritation persists: Get medical advice/attention.[7] |

| Storage Class | 11: Combustible Solids[7] |

| WGK | WGK 3 (highly hazardous for water)[7] |

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 109647-95-2|3-Amino-3-cyclohexylpropan-1-ol|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. CAS 109647-95-2 | 4256-1-44 | MDL MFCD03412684 | 3-Amino-3-cyclohexylpropan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 6. chembk.com [chembk.com]

- 7. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound hydrochloride - CAS:1173031-67-8 - 阿镁生物 [amaybio.com]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-3-cyclohexyl-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

3-Amino-3-cyclohexyl-propan-1-ol and its hydrochloride salt are chemical compounds utilized in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to its reactive amino and hydroxyl functional groups, and its classification as a hazardous substance, a thorough understanding of its safety profile and proper handling procedures is critical to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound hydrochloride.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with oral toxicity and eye irritation.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Data sourced from Sigma-Aldrich Safety Data Sheets for this compound hydrochloride.[1] |

GHS Label Elements

| Element | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1]H319: Causes serious eye irritation.[1] |

| Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.P330: Rinse mouth.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]Storage: None specified.Disposal: P501: Dispose of contents/ container to an approved waste disposal plant. |

| Information is based on the hydrochloride salt of the compound. |

Physical and Chemical Properties

Limited information is available on the physical and chemical properties of the free base. The data below pertains to this compound hydrochloride.

| Property | Value |

| Physical Form | Solid[1] |

| Molecular Formula | C₉H₁₉NO · HCl[1] |

| Molecular Weight | 193.71 g/mol [1] |

| Flash Point | Not applicable[1] |

| Data from Sigma-Aldrich.[1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following represents a general experimental workflow for handling solid this compound hydrochloride in a laboratory setting.

References

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol: A Molecule in the Context of Drug Discovery

An Important Note on Data Availability: Information in the public domain regarding the specific discovery, history, and detailed pharmacological profile of 3-Amino-3-cyclohexyl-propan-1-ol is limited. This guide will provide the available data for this specific molecule and contextualize its significance by examining the broader, well-documented class of β-amino alcohols and cyclohexyl-containing compounds, which are pivotal in pharmaceutical research and development.

Introduction to this compound and its Chemical Class

This compound is a chiral β-amino alcohol. This class of organic compounds is characterized by an amino group and a hydroxyl group separated by two carbon atoms. These molecules are of significant interest in medicinal chemistry as they are common structural motifs in a wide array of biologically active compounds and serve as versatile chiral building blocks for the synthesis of more complex pharmaceuticals.[1][2][3][4] The presence of a cyclohexyl group is also noteworthy, as this lipophilic moiety is often incorporated into drug candidates to enhance binding affinity to target proteins, improve metabolic stability, or modulate pharmacokinetic properties.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound, based on available supplier data, are summarized in the table below.

| Property | Value | Source |

| CAS Number | 109647-95-2 | [6][7][8] |

| Molecular Formula | C9H19NO | [6] |

| Molecular Weight | 157.25 g/mol | [6] |

| Alternate Name | rac-3-Amino-3-cyclohexyl-propanol | [6] |

| Form | Solid | [9] |

Discovery and History of β-Amino Alcohols in Drug Development

While the specific history of this compound is not well-documented, the broader class of β-amino alcohols has a rich history in pharmacology. They are key components in numerous natural products and synthetic drugs.[1][2] For instance, this structural motif is found in β-blockers used to manage cardiovascular diseases, as well as in various antimicrobial, antifungal, and anticancer agents.[2][4][10] Their value stems from their ability to form multiple hydrogen bonds and engage in ionic interactions, which allows them to bind effectively to biological targets such as enzymes and receptors.

The cyclohexyl moiety, a saturated carbocyclic ring, is a common bioisostere for phenyl or other alkyl groups in drug design.[5] Its three-dimensional structure can provide more extensive contact with a protein's binding pocket compared to a flat aromatic ring.[5] The replacement of a flexible alkyl chain with a more rigid cyclohexyl group can also reduce the entropic penalty upon binding, potentially leading to higher affinity.[5]

Synthesis and Experimental Protocols

The synthesis of β-amino alcohols is a well-established area of organic chemistry. One of the most common and versatile methods is the nucleophilic ring-opening of epoxides with amines.[1][2][11] This reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids, and can be performed under solvent-free conditions.[11][12]

General Experimental Protocol for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The following is a general, representative protocol for the synthesis of a β-amino alcohol, which could be adapted for the synthesis of this compound.

Reaction: Ring-opening of a cyclohexyl-substituted epoxide with an amine.

Materials:

-

Cyclohexyl-substituted epoxide (1 mmol)

-

Amine (e.g., ammonia or a protected amine) (1 mmol)

-

Catalyst (e.g., sulfated tin oxide, 2 mol%)[11]

-

Solvent (e.g., diethyl ether, for workup)[11]

-

Drying agent (e.g., sodium sulfate)[11]

Procedure:

-

To a reaction vessel, add the cyclohexyl-substituted epoxide (1 mmol) and the amine (1 mmol).

-

Add the catalyst (2 mol%).[11]

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[11]

-

Upon completion, the reaction mixture is diluted with diethyl ether (20 mL).[11]

-

The catalyst is removed by filtration and washed with diethyl ether.[11]

-

The combined organic layer is washed with water, aqueous sodium bicarbonate solution, and brine.[11]

-

The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-amino alcohol.[11]

-

The crude product can be further purified by column chromatography if necessary.

Experimental Workflow Diagram

References

- 1. rroij.com [rroij.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. usbio.net [usbio.net]

- 7. 109647-95-2|3-Amino-3-cyclohexylpropan-1-ol|BLD Pharm [bldpharm.com]

- 8. CAS 109647-95-2 | 4256-1-44 | MDL MFCD03412684 | 3-Amino-3-cyclohexylpropan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 9. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. growingscience.com [growingscience.com]

- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Potential Research Areas for 3-Amino-3-cyclohexyl-propan-1-ol: A Technical Guide for Drug Discovery Professionals

Introduction

3-Amino-3-cyclohexyl-propan-1-ol is a chiral amino alcohol that holds significant promise as a scaffold for the development of novel therapeutic agents. Its structure combines two key pharmacophoric elements: a β-amino alcohol moiety and a cyclohexyl group. The β-amino alcohol framework is a common feature in a wide array of biologically active compounds, exhibiting properties ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective activities.[1][2] The cyclohexane ring, a prevalent motif in numerous approved pharmaceuticals, can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3] This technical guide outlines potential research avenues for this compound, providing detailed hypothetical experimental protocols and conceptual frameworks to stimulate further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for initial assessment in drug development, including solubility and lipophilicity considerations.

| Property | Value | Reference |

| Molecular Formula | C9H19NO | [4] |

| Molecular Weight | 157.25 g/mol | [4] |

| Density | 0.984 g/cm³ | [4] |

| Boiling Point | 282.7°C at 760 mmHg | [4] |

| LogP | 1.97670 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Potential Research Areas and Experimental Protocols

Based on the structural characteristics of this compound and the known biological activities of related compounds, several promising areas of research can be envisioned.

Anti-inflammatory Activity via Toll-Like Receptor 4 (TLR4) Antagonism

Rationale:

Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial lipopolysaccharide (LPS).[3] The cyclohexyl group of this compound could potentially interact with hydrophobic pockets in the TLR4/MD2 complex, disrupting the protein-protein interactions necessary for signal transduction.

Proposed Experimental Protocol:

-

Objective: To evaluate the potential of this compound and its derivatives to inhibit TLR4-mediated inflammation.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Nitric Oxide (NO) Production Assay:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of LPS-induced NO production.

-

-

Cytotoxicity Assay:

-

Treat cells with the same concentrations of the test compound in the absence of LPS.

-

Assess cell viability after 24 hours using an MTT or similar colorimetric assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

-

-

Data Presentation:

| Compound | IC50 (µM) for NO Inhibition | CC50 (µM) | Selectivity Index (CC50/IC50) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Positive Control (e.g., TAK-242) | Known Value | Known Value | Calculated Value |

Signaling Pathway Diagram:

Caption: Proposed inhibition of the TLR4 signaling pathway.

Anticancer Activity through Induction of Apoptosis

Rationale:

Numerous β-amino alcohol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis. The structural features of this compound could allow it to interact with key regulators of apoptosis.

Proposed Experimental Protocol:

-

Objective: To assess the in vitro anticancer activity of this compound.

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 [colon], MDA-MB-231 [breast], PC-3 [prostate]) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology:

-

Antiproliferative Assay:

-

Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.

-

Determine cell viability using the Sulforhodamine B (SRB) assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay:

-

Treat cancer cells with the GI50 concentration of the compound for 24 and 48 hours.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assay:

-

Treat cells as in the apoptosis assay.

-

Measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic substrate.

-

-

-

Data Presentation:

| Compound | HCT-116 GI50 (µM) | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) | HEK293 GI50 (µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Doxorubicin (Positive Control) | Known Value | Known Value | Known Value | Known Value |

Experimental Workflow Diagram:

Caption: Workflow for evaluating anticancer potential.

Antimicrobial Activity against Mycobacteria

Rationale:

β-Amino alcohols have been investigated as inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for the development of new anti-tuberculosis drugs.[5] The lipophilic cyclohexyl group could facilitate the transport of the molecule across the mycobacterial cell wall.

Proposed Experimental Protocol:

-

Objective: To determine the antimycobacterial activity of this compound.

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv (or a surrogate non-pathogenic strain like Mycobacterium smegmatis for initial screening).

-

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use a broth microdilution method in 96-well plates.

-

Prepare serial dilutions of the test compound in Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of mycobacteria.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Enzyme Inhibition Assay (Hypothetical):

-

If the compound shows significant MIC, investigate its effect on a recombinant mycobacterial NAT enzyme.

-

Express and purify the NAT enzyme.

-

Perform a colorimetric assay using acetyl-CoA and an arylamine substrate in the presence of varying concentrations of the inhibitor.

-

Determine the IC50 for enzyme inhibition.

-

-

-

Data Presentation:

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Recombinant NAT IC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| Isoniazid (Positive Control) | Known Value | Not Applicable |

Logical Relationship Diagram:

Caption: Logical progression for antimicrobial drug discovery.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns. The outlined research areas—anti-inflammatory, anticancer, and antimicrobial—provide a solid foundation for initiating investigations into its therapeutic potential. The provided experimental protocols are intended as a guide and can be adapted and expanded upon based on initial findings. Further derivatization of the amino and hydroxyl groups could lead to the discovery of potent and selective drug candidates.

References

- 1. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

Methodological & Application

Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract